molecular formula C9H17NO3 B1437663 1-(Boc-aminomethyl)cyclopropanol CAS No. 887577-30-2

1-(Boc-aminomethyl)cyclopropanol

Cat. No.: B1437663
CAS No.: 887577-30-2
M. Wt: 187.24 g/mol
InChI Key: VMVAZNHAQXIGMP-UHFFFAOYSA-N
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Description

Historical Context and Significance of Cyclopropane (B1198618) in Organic Synthesis

The study of cyclopropane and its derivatives has a rich history, beginning with its first synthesis in 1881 by August Freund. ontosight.aiwikipedia.org Freund accomplished this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction to form the three-membered ring. ontosight.aiwikipedia.org This initial synthesis was later improved upon in 1887 by Gustavson, who utilized zinc instead of sodium. wikipedia.org

For nearly half a century, cyclopropane remained largely a theoretical curiosity due to the substantial ring strain inherent in its structure. wikipedia.orgunl.pt The unique bonding, with C-C-C bond angles of 60° deviating significantly from the ideal 109.5° for sp³-hybridized carbons, results in what is known as "bent bonds" and gives the molecule a high degree of reactivity, similar in some respects to an alkene. unl.pt This inherent strain and reactivity make cyclopropanes valuable yet challenging targets in organic synthesis. wikipedia.org

The 20th century saw a surge in interest as the synthetic utility of the cyclopropane ring became more apparent. numberanalytics.comacs.org Chemists discovered that the cyclopropane moiety could serve as a versatile building block for constructing more complex molecular architectures. unl.ptnumberanalytics.com Its unique electronic and steric properties allow it to act as a conformational constraint in larger molecules and to participate in a variety of ring-opening reactions, providing access to diverse chemical structures. unl.ptacs.org The development of new synthetic methods, such as the Simmons-Smith reaction and transition-metal catalyzed cyclopropanations, has further solidified the importance of cyclopropane chemistry, enabling the stereoselective synthesis of complex, substituted cyclopropane derivatives. wikipedia.orgacs.org

Overview of Biologically Active Cyclopropane-Containing Compounds

The cyclopropane ring is not just a synthetic curiosity; it is a recurring motif in a wide array of biologically active natural products and synthetic pharmaceuticals. unl.ptresearchgate.net The inclusion of this small carbocycle can profoundly influence a molecule's pharmacological profile by enhancing potency, improving metabolic stability, and conferring a specific three-dimensional structure that can optimize binding to biological targets. acs.orgnamiki-s.co.jp

Natural products containing the cyclopropane ring are found in various organisms and exhibit a range of biological effects. For instance, the pyrethrins (B594832) are a class of natural insecticides derived from chrysanthemums, and sirenin (B1235053) is a powerful sex pheromone produced by the water mold Allomyces. wikipedia.orgingentaconnect.com

In the realm of medicinal chemistry, the cyclopropyl (B3062369) group is a privileged scaffold. It is a key structural feature in numerous successful drugs. acs.org The broad-spectrum quinolone antibiotics, such as ciprofloxacin, incorporate a cyclopropyl group that is crucial for their antibacterial activity. wikipedia.orgacs.org Other examples include the antidepressant tranylcypromine, which acts as a monoamine oxidase inhibitor, and various antiviral and anticancer agents. unl.ptmpg.de The prevalence of this structural unit in drug discovery underscores its importance, with many pharmaceutical research laboratories actively incorporating cyclopropyl groups into new drug candidates to modulate their biological properties. acs.orgontosight.ai

Table 1: Examples of Biologically Active Cyclopropane-Containing Compounds

Compound Class Biological Activity/Use
Ciprofloxacin Fluoroquinolone Antibiotic Broad-spectrum antibacterial. ontosight.aiwikipedia.orgacs.org
Tranylcypromine Antidepressant Monoamine Oxidase (MAO) Inhibitor. mpg.de
Pyrethrins Insecticide Natural neurotoxin for insects. wikipedia.org
Sirenin Pheromone Sex pheromone for the water mold Allomyces. ingentaconnect.com
Trovafloxacin Fluoroquinolone Antibiotic Broad-spectrum antibacterial. acs.org
Moxifloxacin Fluoroquinolone Antibiotic Broad-spectrum antibacterial. acs.org
FR-900848 Nucleoside Analogue Potent antibiotic. ingentaconnect.com
LG100268 Retinoid X Receptor (RXR) Agonist Potent agonist used in research. researchgate.net

Rationale for Research on 1-(Boc-aminomethyl)cyclopropanol

The focus on this compound stems from its potential as a highly versatile synthetic intermediate for the creation of novel, complex molecules with desirable biological activities. This specific compound combines three synthetically valuable components:

The Cyclopropane Ring: As discussed, this moiety provides conformational rigidity and unique electronic properties, which are often beneficial for biological activity. unl.ptnamiki-s.co.jp

The Aminomethyl Group: The primary amine functionality (protected here as a Boc-carbamate) is a common feature in bioactive compounds, often playing a key role in receptor binding or as a site for further chemical modification. The tert-butyloxycarbonyl (Boc) protecting group is crucial for modern synthetic strategies, as it masks the reactivity of the amine, allowing for selective reactions at other parts of the molecule. It can be removed under mild acidic conditions when the amine is needed for a subsequent reaction step. acs.org

The Cyclopropanol (B106826) Moiety: Cyclopropanols are valuable synthetic intermediates themselves. For instance, the Kulinkovich reaction is a notable method for their synthesis. wikipedia.org They can undergo a variety of transformations, including ring-opening reactions, to yield other functional groups and carbon skeletons.

The combination of these features in a single, relatively simple molecule makes this compound a desirable building block. tymcdonald.comnih.gov Researchers are interested in this compound because it provides a straightforward entry point to a range of more complex structures, particularly cyclopropylamines and their derivatives, which are privileged scaffolds in medicinal chemistry. tymcdonald.comlongdom.org By using this pre-functionalized building block, chemists can streamline the synthesis of novel drug candidates, potentially leading to the discovery of new therapeutic agents for a variety of diseases. mpg.deontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-6-9(12)4-5-9/h12H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVAZNHAQXIGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652136
Record name tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887577-30-2
Record name tert-Butyl [(1-hydroxycyclopropyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1-hydroxycyclopropyl)methyl]carbamate
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Reactivity and Mechanistic Investigations of 1 Boc Aminomethyl Cyclopropanol

Mechanistic Pathways of Cyclopropane (B1198618) Ring Transformations

The transformations of the cyclopropane ring in 1-(Boc-aminomethyl)cyclopropanol and related structures can proceed through several distinct mechanistic pathways, primarily dictated by the reagents and conditions employed. These pathways often involve the cleavage of one of the strained carbon-carbon bonds within the ring, leading to linear intermediates that can be further functionalized.

Radical reactions offer a powerful method for the transformation of cyclopropanols, proceeding under mild conditions with high functional group tolerance. nih.gov The typical mechanism begins with the generation of a cyclopropoxy radical through a single-electron transfer (SET) oxidation. nih.gov This is often initiated by a metal salt, such as those of manganese(III), silver(I), or copper(II), or through photoredox catalysis. nih.govresearchgate.netbeilstein-journals.org

The resulting cyclopropoxy radical is unstable and rapidly undergoes β-scission, a homolytic cleavage of one of the internal C-C bonds of the cyclopropane ring. nih.govbeilstein-journals.org This ring-opening is driven by the release of ring strain and results in the formation of a more stable β-keto alkyl radical. nih.gov This radical intermediate is a versatile species that can be trapped in various ways:

Intermolecular Addition: The β-keto radical can add to unsaturated systems like alkenes or isonitriles. nih.gov

Oxidation: Further oxidation can lead to the formation of a β-keto cation.

Atom Transfer: The radical can be trapped by radical acceptors, such as N-chlorosuccinimide (NCS), leading to chlorinated ketone products. nih.gov

The general pathway for these transformations is outlined below:

Initiation: A radical initiator or a metal catalyst abstracts a hydrogen atom from the hydroxyl group or facilitates a single-electron transfer to form a cyclopropoxy radical. nih.govuky.eduyoutube.com

Propagation (Ring-Opening): The cyclopropoxy radical undergoes rapid ring-opening via β-scission to form a β-keto alkyl radical. nih.govuky.edu

Functionalization/Termination: The alkyl radical reacts with another molecule to form a new bond and potentially another radical to continue a chain process, or it is quenched in a termination step. nih.govuky.edu

Table 1: Examples of Radical-Mediated Reactions of Cyclopropanols
Initiator/CatalystRadical Acceptor/ReagentProduct TypeReference
Mn(acac)₃Biaryl isonitrilesPhenanthridines nih.gov
Mn(acac)₃N-aryl acrylamidesOxindoles nih.gov
AgNO₃ / K₂S₂O₈N-Chlorosuccinimide (NCS)β-Chloroketones nih.gov
Ag(I) saltsHeteroarenesAlkyl-substituted heteroarenes nih.gov
Na₂S₂O₈Ethynylbenziodoxolones (EBX)Alkynylated ketones nih.gov
Photoredox Catalyst (TBADT)Alkenesγ,δ-Unsaturated ketones researchgate.net

Transition metals play a crucial role in activating the cyclopropane ring of this compound, enabling a diverse range of transformations that are otherwise difficult to achieve. nih.govsnnu.edu.cn Catalysts based on rhodium, palladium, silver, and copper have been extensively studied for their ability to mediate selective C–C bond cleavage. nih.govnih.govsnnu.edu.cnnih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective for the directed C–C bond activation of cyclopropanes. nih.govsnnu.edu.cn In the case of N-acyl substituted cyclopropylamines, Rh(I) catalysts can effect a proximal-selective hydroboration with reagents like pinacolborane (HBpin), yielding valuable γ-amino boronates. nih.gov The reaction proceeds through a catalytic cycle that involves ligand exchange, directed C–C bond cleavage to form a rhodacyclo intermediate, and subsequent reductive elimination to furnish the borylated product. nih.gov Rhodium(III) catalysts can also promote the oxidative coupling of cyclopropanols with arenes through C-H activation, providing an efficient route to β-aryl ketones. snnu.edu.cn

Palladium-Catalyzed Reactions: Palladium catalysis offers a versatile platform for the cross-coupling of cyclopropanol-derived intermediates. nih.govsemanticscholar.org The reaction often proceeds through the formation of a palladium homoenolate after the ring-opening of the cyclopropanol (B106826). semanticscholar.org This intermediate can then be coupled with various partners, such as aryl bromides or 1,3-diynes. nih.govsemanticscholar.org These reactions are valuable for constructing complex molecular frameworks with high stereoselectivity. nih.gov For instance, the palladium-catalyzed reaction with 1,3-diynes provides a one-step synthesis of conjugated enynes. nih.gov

Table 2: Metal-Catalyzed Transformations of Cyclopropanol Derivatives
Metal CatalystReaction TypeKey IntermediateProductReference
Rhodium(I)HydroborationRhodacyclobutaneγ-Amino boronate nih.gov
Rhodium(III)Coupling with ArenesRhodacyclo intermediateβ-Aryl ketone snnu.edu.cn
Palladium(0)/Palladium(II)Cross-couplingPalladium homoenolateβ-Aryl ketone semanticscholar.org
Palladium(0)AlkenylationMetal-homoenolate1,3-Enyne nih.gov
Silver(I)Oxidative Ring-Openingβ-Keto alkyl radicalAlkyl-substituted heteroarenes nih.gov
Copper(I)/Copper(II)Trifluoromethylationβ-Keto alkyl radicalβ-Trifluoromethyl ketone beilstein-journals.org

The reactivity of the cyclopropane ring towards nucleophiles and electrophiles is heavily influenced by its substitution pattern. The presence of both an electron-donating aminomethyl group and an electron-withdrawing (upon activation) hydroxyl group classifies this compound as a donor-acceptor (D-A) cyclopropane. rsc.orgmdpi.com This electronic setup polarizes the cyclopropane ring, making it susceptible to ring-opening reactions.

Nucleophilic Ring-Opening: The polarized C-C bonds in D-A cyclopropanes are susceptible to cleavage by nucleophiles. This type of reaction typically requires Lewis acid activation of the acceptor group (or a group that can be converted into one, like the hydroxyl group) to enhance the electrophilicity of the ring. Thioacetic acid, for example, has been shown to react with D-A cyclopropanes, leading to ring-opened products. mdpi.com

Electrophilic Ring-Opening: The strained C-C bonds of a cyclopropane ring have a degree of π-character, allowing them to be attacked by electrophiles. rsc.org This process is often regioselective, with the attack occurring at the least substituted carbon. The reaction of cyclopropanes with electrophiles like benzeneselenenyl chloride can lead to ring-opened products, a process that can be influenced by the presence of a Lewis acid like titanium tetrachloride (TiCl₄). rsc.org The reaction proceeds through the formation of a stabilized dipolar intermediate following the initial electrophilic attack and subsequent ring-opening. rsc.org

Role of the Boc-Protecting Group in Reaction Control

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. researchgate.netjk-sci.com While its primary function is to prevent the amine from participating in unwanted side reactions, it also plays a significant role in controlling the reactivity and selectivity of transformations involving this compound. researchgate.net

The Boc group exerts its influence through several mechanisms:

Steric Hindrance: The bulky tert-butyl group can sterically hinder approaches to nearby reactive sites, thereby directing incoming reagents to attack from a less hindered face. This can be crucial in controlling stereoselectivity.

Electronic Effects: As a carbamate, the Boc group withdraws electron density from the nitrogen atom, reducing its nucleophilicity and basicity compared to the free amine. total-synthesis.comchemistrysteps.com This electronic modification is critical, as the reactivity of donor-acceptor cyclopropanes is highly dependent on the nature of the donor group.

Directing Group Ability: The carbonyl oxygen of the Boc group can act as a Lewis base, coordinating to metal catalysts. This coordination can position the catalyst in proximity to the cyclopropane ring, facilitating directed C-C bond activation. The effectiveness of this direction is highlighted in rhodium-catalyzed reactions where the nature of the N-acyl group is critical; changing from a pivaloyl (Piv) to an acetyl (Ac) group can completely inhibit the reaction. nih.gov

Stability: The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, allowing for a wide range of transformations to be performed on other parts of the molecule without affecting the protected amine. total-synthesis.comorganic-chemistry.org It is, however, readily cleaved under acidic conditions, which provides a convenient method for deprotection. jk-sci.comchemistrysteps.com

The choice of protecting group is therefore not merely a matter of masking the amine's reactivity but is a strategic decision that can dictate the outcome of subsequent synthetic steps.

Stereochemical Outcomes and Control in Reactions Involving the Cyclopropane Ring

Controlling the stereochemistry during the transformation of cyclopropane rings is a significant challenge and a key focus of synthetic methodology. scispace.comrsc.org For reactions involving this compound, stereochemical outcomes can be influenced by substrate control, where the existing stereochemistry of the molecule dictates the stereochemistry of the product, or by catalyst control, where a chiral catalyst induces asymmetry. researchgate.net

In many metal-catalyzed ring-opening reactions, the stereochemical information from an enantioenriched starting material can be transferred to the product with high fidelity. For example, the rhodium-catalyzed borylation of enantioenriched N-Piv-substituted cyclopropylamines proceeds without erosion of the enantioselectivity, indicating that the stereocenter is not racemized during the catalytic cycle. nih.gov

Asymmetric catalysis provides a powerful tool for generating chiral products from racemic or achiral starting materials. scispace.com Chiral ligands coordinated to a metal center can create a chiral environment that differentiates between enantiotopic faces or enantiomeric starting materials. For instance, dual photoredox and nickel catalysis has been used for the asymmetric β-arylation of cyclopropanols. researchgate.net Similarly, chiral BOX and PHOX ligands have been successfully employed in copper-catalyzed enantioselective radical reactions. nih.gov The development of such enantioselective ring-opening reactions is crucial for the synthesis of enantioenriched compounds like γ-aminobutyric acid (GABA) derivatives. scispace.com

Computational Studies on Reaction Mechanisms and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving strained rings like cyclopropane. rsc.orgnih.govrsc.org These studies provide detailed insights into reaction pathways, the structures of transient intermediates and transition states, and the energetics that govern selectivity. smu.edu

For the metal-catalyzed transformations of cyclopropanes, DFT calculations have been used to:

Map Potential Energy Surfaces: By calculating the Gibbs free energy profile of a reaction, researchers can identify the rate-limiting step and validate the plausibility of a proposed catalytic cycle. nih.gov For the rhodium-catalyzed borylation of a cyclopropylamine (B47189), DFT calculations revealed that the proximal C-C bond cleavage is the rate-limiting step. nih.gov

Validate Mechanistic Proposals: Computational studies can support or refute experimentally proposed mechanisms. For instance, DFT calculations were used to validate the atomic-level mechanism of a palladium-catalyzed alkenylation of cyclopropanol, helping to identify the rate-controlling states. nih.gov

Explain Selectivity: DFT can help understand the origins of chemo-, regio-, and stereoselectivity. rsc.org By comparing the activation barriers for different possible pathways, the favored product can be predicted.

Computational studies are not limited to metal-catalyzed reactions. They have also been applied to understand phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones and to investigate keto-enol tautomerization processes in cyclic systems, providing fundamental insights into the effects of ring size and strain on reactivity. rsc.orgacs.org These theoretical investigations are crucial for the rational design of new catalysts and the optimization of reaction conditions. mdpi.com

Applications As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The strategic incorporation of the 1-(aminomethyl)cyclopropane framework, facilitated by the use of its Boc-protected precursor, allows for the construction of intricate molecules with desirable pharmacological and chemical properties.

Nitrogen-containing heterocycles are fundamental components of a vast array of pharmaceuticals and biologically active compounds. nih.gov The bifunctionality of molecules like 1-(Boc-aminomethyl)cyclopropanol provides a convenient starting point for the synthesis of various heterocyclic systems. The primary amine, once deprotected, can participate in cyclization reactions, while the cyclopropyl (B3062369) group can influence the regioselectivity and stereoselectivity of these transformations.

The synthesis of substituted pyridines, for example, can be achieved through cascade reactions involving propargylamine (B41283) derivatives and carbonyl compounds. mdpi.com While not a direct application of this compound, this illustrates the general principle of using amino-functionalized building blocks for heterocycle synthesis. The cyclopropyl group in this compound can be envisioned to participate in ring-expansion or rearrangement reactions to form larger nitrogen-containing rings, or act as a conformational anchor in the final heterocyclic product. The development of methods for the synthesis of five- and six-membered nitrogen heterocycles often relies on the strategic use of bifunctional starting materials. researchgate.net

The design of peptidomimetics, molecules that mimic the structure and function of peptides, is a crucial strategy in drug discovery. nih.gov A key approach in this area is the use of conformationally restricted amino acids to control the three-dimensional shape of the molecule, which can lead to enhanced biological activity and metabolic stability. lifechemicals.com The 1-(aminomethyl)cyclopropane unit is an excellent scaffold for creating such constrained amino acids.

The rigid cyclopropane (B1198618) ring significantly limits the conformational freedom of the molecule, pre-organizing the appended functional groups into specific spatial orientations. lifechemicals.com This is particularly valuable for mimicking beta-turns and other secondary structures found in peptides. nih.gov By replacing natural amino acids with these cyclopropane-containing analogs, researchers can design peptidomimetics with improved receptor binding affinity and selectivity. The synthesis of these unnatural amino acids often involves the use of protected intermediates like this compound to ensure compatibility with standard peptide synthesis protocols.

The incorporation of such scaffolds can lead to peptidomimetics with enhanced properties. For instance, the cyclopropyl group can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life. Furthermore, the unique stereoelectronic properties of the cyclopropane ring can influence the binding mode of the peptidomimetic to its biological target.

Diversification to Novel Chemical Entities

The reactivity of the cyclopropanol (B106826) and the versatility of the Boc-protected amine in this compound enable its use in the creation of diverse and novel chemical structures.

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their three-dimensional nature and novelty. The cyclopropanol moiety of this compound can undergo ring-opening reactions under various conditions to generate a reactive intermediate that can be trapped intramolecularly to form spirocycles. For example, acid- or metal-catalyzed ring-opening of the cyclopropanol can lead to a homoenolate equivalent, which can then react with a tethered electrophile. The protected amine provides a convenient handle for introducing the tethered electrophile, setting the stage for the spirocyclization event.

The this compound scaffold allows for the introduction of additional functional groups onto the cyclopropane ring, leading to the synthesis of multifunctional cyclopropanes. tymcdonald.com These highly substituted cyclopropanes are valuable intermediates for further synthetic transformations. For instance, the hydroxyl group of the cyclopropanol can be used to direct further functionalization of the ring or can be transformed into other functional groups. The Boc-protected amine can be deprotected and modified to introduce a wide range of substituents.

A notable application is in the synthesis of borylated (aminomethyl)cyclopropanes. tymcdonald.com These compounds are versatile synthetic intermediates, as the boron functionality can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon and carbon-heteroatom bonds. tymcdonald.com This allows for the efficient construction of complex molecules containing the cyclopropane motif.

Utility in Agrochemical and Material Science Contexts

The unique properties of the cyclopropane ring and the presence of a modifiable amino group suggest potential applications for derivatives of this compound in agrochemicals and material science.

In agrochemical research, the incorporation of a cyclopropane ring can lead to compounds with enhanced biological activity and favorable metabolic profiles. The conformational rigidity imparted by the cyclopropane can lead to a better fit with the target enzyme or receptor in a pest or plant.

In material science, the rigid and well-defined structure of the 1-(aminomethyl)cyclopropane unit could be used to create novel polymers or liquid crystals. The amino group, after deprotection, provides a site for polymerization or for attachment to other molecules to build larger, ordered structures. The cyclopropane ring can influence the packing and macroscopic properties of these materials.

Medicinal Chemistry and Biological Applications of Cyclopropanol Derivatives

Design and Synthesis of Bioactive Analogs

The design and synthesis of bioactive analogs incorporating the cyclopropanol (B106826) moiety are driven by the desire to optimize interactions with biological targets. researchgate.net Synthetic strategies are often focused on creating sterically and electronically diverse libraries of compounds for biological screening.

The cyclopropane (B1198618) ring is frequently employed as a bioisostere for other common chemical groups in drug molecules. nih.govdigitellinc.com Its rigid, three-dimensional structure can mimic the spatial arrangement of atoms in other functionalities, such as gem-dimethyl groups or even aromatic rings, while offering distinct physicochemical properties. nih.gov This substitution can lead to improved metabolic stability, enhanced potency, and altered selectivity for the target protein. digitellinc.comnih.govresearchgate.net The unique electronic character of the cyclopropane ring, with its enhanced π-character in the C-C bonds, can also influence ligand-receptor interactions. nih.govacs.orgscilit.com

A key advantage of incorporating a cyclopropane ring into a drug candidate is the resulting conformational restriction. nih.govacs.orgresearchgate.net By locking a portion of the molecule into a specific three-dimensional arrangement, the entropic penalty of binding to a receptor or enzyme active site is reduced, which can lead to a significant increase in binding affinity and potency. nih.govsemanticscholar.org This "pre-organization" of the ligand into a bioactive conformation is a powerful strategy in drug design. researchgate.net For example, replacing a flexible ethylene linker with a chiral cyclopropane ring in a series of β-secretase (BACE1) inhibitors led to a potent inhibitor with a unique binding mode, highlighting the impact of conformational constraint. acs.org This rigidity can also prevent proteolytic hydrolysis in peptide-based drugs, thereby increasing their in vivo stability. nih.govacs.orgscilit.com

Exploration of Potential Pharmacological Targets

The unique structural and electronic features of cyclopropanol derivatives make them attractive for targeting a variety of pharmacological sites. nih.govacs.orgacs.org

Cyclopropane-containing molecules have shown significant promise as enzyme inhibitors. acs.orgacs.orgresearchgate.net The strained ring can be designed to interact with specific residues in an enzyme's active site, leading to potent and selective inhibition. In some cases, the cyclopropyl (B3062369) group can act as a reactive moiety, leading to irreversible inhibition of the target enzyme. For instance, cyclopropane derivatives have been investigated as inhibitors of enzymes such as β-secretase (BACE1) and various proteases. acs.orgresearchgate.net The rigid scaffold allows for precise positioning of functional groups to maximize interactions with the enzyme's binding pocket.

Interactive Table: Examples of Enzyme Inhibition by Cyclopropane Derivatives

Compound ClassTarget EnzymeKey Findings
Amidine-type inhibitors with cyclopropane linkerβ-Secretase (BACE1)The cis-(1S,2R) isomer exhibited the most potent inhibitory activity. acs.org
Peptidomimetics with 1,2,3-trisubstituted cyclopropanesReninA significant number of these compounds inhibited renin at nanomolar concentrations. nih.gov
(Methylenecyclopropane)acetyl-CoA (MCPA-CoA)Acyl-CoA dehydrogenasesActs as an irreversible inhibitor, relevant to the toxicity of hypoglycin.

The conformational rigidity imparted by the cyclopropane ring is also highly beneficial in the development of receptor ligands. nih.govacs.org By restricting the available conformations of a molecule, it is possible to achieve high selectivity for a specific receptor subtype. This is particularly important for targets where off-target binding can lead to undesirable side effects. For example, the introduction of a cyclobutane ring, a related small ring system, as a gem-dimethyl isostere in cannabinoid receptor ligands led to enhanced potency and selectivity for the CB1 receptor over the CB2 receptor. nih.gov Similarly, cyclopropane-containing compounds have been explored as ligands for various G-protein coupled receptors (GPCRs) and ion channels.

Preclinical Evaluation of Cyclopropane-Containing Drug Candidates

Drug candidates containing the cyclopropane moiety have demonstrated favorable properties in preclinical studies. acs.org The inclusion of this small ring can positively influence several key pharmacokinetic parameters. For instance, the metabolic stability of a compound can be increased, as the C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism than those in more flexible alkyl chains. nih.govacs.orgscilit.com Furthermore, the rigidity and lipophilicity of the cyclopropane group can enhance membrane permeability and, in some cases, facilitate passage across the blood-brain barrier. nih.govacs.orgscilit.com These advantageous properties have led to the progression of several cyclopropane-containing compounds into clinical development. nih.govacs.orgscilit.com

Interactive Table: Preclinical Advantages of Cyclopropane-Containing Compounds

PropertyAdvantage Conferred by Cyclopropane RingReference
Potency Enhanced due to favorable binding entropy and conformational restriction. nih.govacs.orgscilit.com
Metabolic Stability Increased due to stronger C-H bonds, reducing susceptibility to oxidative metabolism. nih.govacs.orgscilit.com
Brain Permeability Can be increased, facilitating access to central nervous system targets. nih.govacs.orgscilit.com
Plasma Clearance Can be decreased, leading to a longer duration of action. nih.govacs.orgscilit.com
Selectivity Improved by reducing off-target effects through conformational rigidity. nih.govacs.orgscilit.com

Anticancer and Antituberculosis Activity

Cyclopropane derivatives have emerged as promising candidates in the development of novel therapeutic agents against cancer and tuberculosis.

Anticancer Activity: The cyclopropane motif is present in several natural products and synthetic molecules with potent antitumor properties researchgate.net. One notable example is the design of a stable cyclopropane derivative of Spliceostatin A, a potent inhibitor of the spliceosome, a cellular machine whose pathological alteration is linked to the initiation and maintenance of cancer nih.gov. By replacing a chemically labile portion of the parent molecule with a cyclopropane ring, researchers developed a derivative that retained potent spliceosome inhibitory activity comparable to Spliceostatin A, demonstrating its ability to induce the coalescence of nuclear speckles in HeLa cells nih.gov. Other research has focused on creating libraries of cyclopamine derivatives, which have shown improved activity against lung cancer cell lines compared to the parent compound nih.gov. The inclusion of the cyclopropane ring can improve chemical stability and serve as a rigid scaffold for optimizing interactions with therapeutic targets nih.gov.

Antituberculosis Activity: The fight against tuberculosis, particularly multi-drug resistant strains, has necessitated the discovery of drugs with novel mechanisms of action. Cyclopropane derivatives have shown significant promise in this area. A key target in Mycobacterium tuberculosis is the synthesis of mycolic acids, essential components of the bacterial cell wall. Cyclopropane rings are crucial features of these mycolic acids, formed by cyclopropane mycolic acid synthases (CMASs) plos.org. The antitubercular drug thiacetazone has been shown to inhibit these enzymes, leading to a significant loss of cyclopropanation in mycolic acids and compromising the integrity of the cell wall plos.org.

Furthermore, synthetic cyclopropyl derivatives have been evaluated for their direct antitubercular effects. In the pursuit of new drug candidates, a series of benzofuran derivatives were synthesized, including one created through a Mannich reaction involving 1-(aminomethyl)cyclopropanol acs.org. Additionally, various dihydroquinazolinone derivatives have been screened, with some halogen-di-substituted compounds showing a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain of M. tuberculosis nih.gov.

Compound ClassBiological Target/ActivityKey FindingsReferences
Spliceostatin A DerivativeAnticancer (Spliceosome Inhibition)Cyclopropane derivative exhibited comparable potency to the parent compound in human cells. nih.gov
Thiacetazone (TAC)Antituberculosis (Inhibition of Mycolic Acid Cyclopropanation)Inhibits cyclopropane mycolic acid synthases (CMASs), leading to loss of cyclopropanation in the cell wall. plos.org
Dihydroquinazolinone DerivativesAntituberculosisCompounds with di-substituted aryl moieties showed MIC values as low as 2 µg/mL against M. tuberculosis H37Rv. nih.gov

Neurochemical Applications

The rigid structure of the cyclopropane ring is particularly useful in the design of compounds targeting the central nervous system. Derivatives of 1-aminocyclopropanecarboxylic acid (ACC), which are structurally related to the amino acid glycine, have been identified as potent and selective ligands for the glycine modulation site associated with the N-methyl-D-aspartate (NMDA) receptor researchgate.netunl.pt. The NMDA receptor is a crucial component in mediating excitatory amino acid (EAA) neurotransmitter systems in the brain unl.pt. The ability to design conformationally restricted analogs like ACC derivatives allows for detailed studies of receptor binding and function, making these compounds valuable tools in neurochemical research researchgate.netunl.pt. The development of such specific ligands is essential for understanding the pathophysiology of neurological disorders and for designing targeted therapies nih.gov.

Compound ClassNeurochemical TargetApplication/SignificanceReferences
1-Aminocyclopropanecarboxylic Acid (ACC) DerivativesN-methyl-D-aspartate (NMDA) Receptor (Glycine Site)Serve as selective ligands for studying excitatory neurotransmitter systems in the brain. researchgate.netunl.pt

Antimicrobial and Antiviral Properties

The cyclopropane scaffold is a feature of numerous compounds with a broad spectrum of antimicrobial and antiviral activities nih.govresearchgate.netunl.pt.

Antimicrobial and Antifungal Activity: Research has demonstrated the efficacy of synthetic cyclopropane derivatives against various pathogens. A study involving fifty-three amide derivatives containing a cyclopropane ring found that several compounds exhibited moderate activity against Staphylococcus aureus and Escherichia coli mdpi.com. Notably, three of these compounds displayed excellent antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL nih.govnih.gov. Molecular docking studies suggest that these compounds may act by binding to the potential antifungal drug target CYP51 protein nih.gov. The incorporation of the cyclopropane ring is thought to enhance metabolic stability and affinity to microbial targets mdpi.comnih.gov.

Antiviral Activity: Cyclopropane-containing compounds have been investigated for the development of antiviral drugs wikipedia.org. A series of dipeptidyl inhibitors incorporating a cyclopropane ring were synthesized and found to be highly potent against the 3C-like proteases (3CLpro) of multiple coronaviruses, including SARS-CoV-2, SARS-CoV-1, and MERS-CoV nih.gov. These compounds act as broad-spectrum coronavirus inhibitors without showing cytotoxicity in cell-based assays nih.gov. The rigid cyclopropane fragment helps to position functional groups optimally within the enzyme's active site, enhancing inhibitory potency nih.gov.

Compound ClassActivityTarget Organism(s)Key Findings (MIC)References
Amide DerivativesAntifungalCandida albicans16 μg/mL for the most active compounds. nih.govnih.gov
Amide DerivativesAntibacterialStaphylococcus aureus, Escherichia coliModerate activity observed for several compounds. mdpi.com
Dipeptidyl InhibitorsAntiviralSARS-CoV-2, SARS-CoV-1, MERS-CoVHigh potency against viral 3C-like proteases. nih.gov

Investigational Use in Plant Physiology and Stress Response

Cyclopropane derivatives, particularly those related to 1-aminocyclopropane-1-carboxylic acid (ACC), play a central role in plant physiology, primarily through their connection to the plant hormone ethylene ffhdj.comfrontiersin.org.

Role as an Ethylene Precursor Analog

In higher plants, ACC is the immediate biosynthetic precursor to ethylene, a key phytohormone that regulates a vast array of processes, including growth, fruit ripening, and senescence unl.ptfrontiersin.orgnih.govnih.gov. The synthesis of ethylene from ACC is a critical control point in plant development. Because of their structural similarity to ACC, other cyclopropane carboxylic acid derivatives can act as either mimics or inhibitors of this process ffhdj.com. By introducing these analogs into plant systems, researchers can modulate ethylene biosynthesis, providing a powerful tool for both studying and controlling plant physiological responses ffhdj.comffhdj.com. For instance, certain cyclopropane derivatives can inhibit the ethylene response, which has practical applications in extending the shelf life of horticultural products google.com.

Enhancing Plant Resilience

The modulation of ethylene signaling via cyclopropane derivatives is a promising strategy for enhancing plant resilience to various environmental challenges. Ethylene is a key signaling molecule in plant responses to both biotic (e.g., pathogens) and abiotic (e.g., drought, salinity) stresses frontiersin.orgnih.gov.

Studies have shown that 1-aminocyclopropane-1-carboxylic acid (ACCA) can be used to strengthen maize's resistance against such stressors frontiersin.orgnih.gov. By influencing the plant's ethylene levels, these compounds can trigger defense mechanisms and activate stress-responsive pathways nih.gov. For example, under abiotic stress conditions like drought or high salinity, plants often increase the synthesis of protective compounds through pathways like the phenylpropanoid biosynthetic pathway researchgate.netmdpi.com. Ethylene signaling is interconnected with these pathways. Therefore, the application of ACCA or other analogs can help prime the plant's defense systems, leading to enhanced tolerance of adverse environmental conditions nih.govmdpi.com. The ability of certain bacteria to produce ACCA themselves highlights a natural mechanism by which plant-microbe interactions can modulate plant growth and stress tolerance frontiersin.orgnih.gov.

Compound/AnalogRole in Plant PhysiologyEffect on Plant ResilienceReferences
1-Aminocyclopropane-1-carboxylic acid (ACC/ACCA)Direct precursor to ethylene.Enhances resistance in maize to biotic and abiotic stressors by modulating defense responses. frontiersin.orgnih.gov
Cyclopropane Carboxylic Acid DerivativesInhibitors of ethylene biosynthesis or action.Can delay ripening and senescence, potentially improving tolerance to post-harvest stress. ffhdj.comgoogle.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Cyclopropanol (B106826) Functionalization

The functionalization of cyclopropanols, including 1-(Boc-aminomethyl)cyclopropanol, is a key area of research for unlocking their synthetic potential. Future efforts are likely to focus on the development of more efficient and selective catalytic systems.

Recent advancements have highlighted the use of various metals, including palladium, nickel, and copper, in catalyzing ring-opening and functionalization reactions of cyclopropanes. acs.orgorganic-chemistry.orgacs.org For instance, palladium(II) complexes have been studied for their ability to mediate cyclopropane (B1198618) ring opening. acs.org Nickel-catalyzed reductive cross-coupling reactions have shown promise for the direct arylation of cyclopropylamines, a motif frequently used in drug discovery. organic-chemistry.org

Future research will likely target the design of catalysts that offer greater control over stereoselectivity and regioselectivity in these transformations. The development of enantioselective catalytic systems for the ring-opening of cyclopropanols is a particularly active area, with the potential to provide access to a wide range of chiral building blocks. acs.org Furthermore, exploring catalysts that can operate under milder conditions and with a broader substrate scope will be crucial for enhancing the practical utility of these methods. acs.org The oxidative radical ring-opening/cyclization of cyclopropanols is another emerging strategy that offers unique pathways for creating complex molecular architectures. nih.govnih.gov

Table 1: Examples of Catalytic Systems for Cyclopropane Functionalization

Catalyst TypeReaction TypeSubstrate ClassPotential Application
Palladium(II) ComplexesRing-OpeningCyclopropanesSynthesis of functionalized alkanes acs.org
Nickel-CatalyzedReductive Cross-CouplingCyclopropylamine (B47189) NHP estersSynthesis of 1-arylcyclopropylamines organic-chemistry.org
Copper-CatalyzedCarbene TransferAlkynyl diazoacetatesSynthesis of alkynyl cyclopropanes organic-chemistry.org
Silver(II) ComplexesRing-Opening/FunctionalizationCyclopropanolsSynthesis of functionalized ketones nih.gov

Advanced Computational Design of Cyclopropane-Based Therapeutics

Computational chemistry is poised to play an increasingly important role in the design and development of therapeutics incorporating the this compound scaffold. The rigid nature of the cyclopropane ring provides a well-defined conformational constraint that can be exploited in drug design to enhance binding affinity and selectivity for biological targets. nih.gov

Advanced computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide detailed insights into the conformational preferences of cyclopropane-containing molecules and their interactions with protein targets. acs.org Theoretical studies on the mechanism of cyclopropane ring opening by palladium complexes, for example, have provided valuable information for catalyst design. acs.org

Future research will likely focus on the use of computational tools for:

Virtual Screening: Identifying promising drug candidates from large compound libraries by predicting their binding affinity and mode to specific biological targets.

Bioisosteric Replacement: Computationally evaluating the replacement of other functional groups with the cyclopropane moiety to improve pharmacokinetic properties or reduce toxicity. nih.govresearchgate.net The cyclopropyl (B3062369) group is often considered a bioisostere for phenyl rings or gem-dimethyl groups. nih.gov

Predictive Toxicology: Using computational models to predict potential toxicities of novel cyclopropane-based compounds early in the drug discovery process.

These computational approaches, when integrated with experimental validation, can significantly accelerate the discovery and optimization of new drugs derived from this compound.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods for cyclopropanols and their derivatives to continuous flow and automated systems represents a significant step towards more efficient, scalable, and safer chemical manufacturing. acs.org Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates more safely. chemrxiv.orgacs.org

The synthesis of cyclopropylamine, a related and important intermediate, has been successfully demonstrated in a continuous-flow microreaction system, achieving high yields in short residence times. acs.org Similarly, the synthesis of 1,1-cyclopropane aminoketones has been achieved through a two-step continuous flow process. mpg.dersc.org These examples highlight the potential for applying flow chemistry to the synthesis and functionalization of this compound.

Future research in this area will likely focus on:

Developing robust and reliable flow-based protocols for the multi-step synthesis of complex molecules derived from this compound.

Integrating in-line purification and analysis techniques for real-time monitoring and optimization of flow reactions.

Utilizing automated synthesis platforms to rapidly generate libraries of cyclopropane-containing compounds for high-throughput screening.

The adoption of these technologies will be crucial for the industrial-scale production of pharmaceuticals and other valuable chemicals based on the cyclopropanol scaffold.

Exploration of New Biological Targets and Disease Indications

The unique three-dimensional structure and physicochemical properties of the cyclopropane ring make it an attractive scaffold for the design of novel therapeutic agents. nih.gov While derivatives of cyclopropylamine have been explored for a range of biological activities, there is significant potential to investigate new biological targets and disease indications for compounds derived from this compound.

The incorporation of the cyclopropane motif can lead to compounds with improved metabolic stability, enhanced membrane permeability, and altered receptor binding profiles compared to their non-cyclopropanated analogs. nih.gov For example, cyclopropane-containing compounds have been investigated as kinase inhibitors and have shown potential in oncology. researchgate.netnih.gov

Future research should focus on:

Synthesizing and screening libraries of this compound derivatives against a diverse range of biological targets, including enzymes, receptors, and ion channels.

Investigating the potential of these compounds for treating a wide array of diseases, such as infectious diseases, neurodegenerative disorders, and metabolic conditions.

Utilizing structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of lead compounds.

The exploration of new biological applications for this compound and its derivatives could lead to the discovery of novel medicines with improved efficacy and safety profiles.

Green Chemistry Approaches in Cyclopropanol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. unibo.it Applying these principles to the synthesis of cyclopropanols, including this compound, is essential for developing more sustainable and environmentally friendly manufacturing processes.

Key areas for future research in green cyclopropanol synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents.

Development of Catalytic Methods: Employing catalytic reactions that proceed with high atom economy, reducing the generation of stoichiometric waste. rsc.org The use of solid-supported catalysts can also simplify product purification and catalyst recycling. nih.gov

Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure, reducing energy consumption. Techniques like "grindstone chemistry" represent a solvent-free, energy-efficient approach. ijcmas.com

Use of Renewable Feedstocks: Exploring the synthesis of cyclopropanols from renewable starting materials. google.com

A recent study demonstrated an improved, supply-centered synthesis of cyclopropanol from the more readily available cyclopropyl methyl ketone, utilizing a safer peroxide and implementing continuous flow to manage exothermic reactions. chemrxiv.orgacs.org This approach exemplifies the successful application of green chemistry principles.

Table 2: Green Chemistry Considerations in Cyclopropanol Synthesis

Green Chemistry PrincipleApplication in Cyclopropanol Synthesis
PreventionDesigning synthetic routes with fewer steps and less waste.
Atom EconomyUtilizing catalytic reactions that maximize the incorporation of starting materials into the final product. rsc.org
Less Hazardous Chemical SynthesesUsing less toxic reagents and solvents. chemrxiv.orgacs.org
Designing Safer ChemicalsDeveloping final products with reduced toxicity.
Safer Solvents and AuxiliariesEmploying water or other environmentally benign solvents.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure. ijcmas.com
Use of Renewable FeedstocksStarting from bio-based materials. google.com
Reduce DerivativesMinimizing the use of protecting groups.
CatalysisUsing catalytic reagents in small amounts instead of stoichiometric reagents. rsc.orgnih.gov
Design for DegradationDesigning products that break down into innocuous substances after use.
Real-time analysis for Pollution PreventionMonitoring reactions in real-time to prevent by-product formation.
Inherently Safer Chemistry for Accident PreventionChoosing reagents and conditions that minimize the potential for accidents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Boc-aminomethyl)cyclopropanol, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves protecting the amino group with a Boc (tert-butoxycarbonyl) group via reaction with di-tert-butyl dicarbonate under basic conditions. Key parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature (0–25°C), and stoichiometric control to minimize side reactions like overprotection or hydrolysis. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity . Radical-mediated ring-opening reactions of cyclopropanol derivatives (using silver nitrate or persulfate) may also be employed, but require radical scavenger tests to confirm mechanistic pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and Boc group signals (e.g., tert-butyl singlet at δ 1.4 ppm). Infrared (IR) spectroscopy identifies hydroxyl (O–H stretch ~3200 cm⁻¹) and carbamate (C=O stretch ~1700 cm⁻¹) groups. Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₉H₁₅NO₃, m/z 201.22) .

Q. How does the Boc protecting group influence the compound’s stability under various pH and temperature conditions?

  • Methodological Answer : The Boc group enhances stability by shielding the amine from nucleophilic attack and oxidation. However, it is labile under acidic conditions (e.g., trifluoroacetic acid) or prolonged heating (>40°C). Stability studies should monitor degradation via HPLC or TLC, with pKa values (~12.12) guiding buffer selection for storage . Control experiments in neutral buffers (pH 7–8) at 4°C show minimal decomposition over 48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving radical vs. ionic pathways for cyclopropanol derivatives?

  • Methodological Answer : Mechanistic ambiguity can be addressed by:

  • Radical scavenger tests : Suppression of product formation with TEMPO or BHT indicates a radical pathway .
  • Deuterium labeling : Tracking hydrogen migration via NMR or MS distinguishes ionic intermediates (e.g., carbocation rearrangements) from radical recombination .
  • DFT calculations : Modeling transition states and energy barriers provides theoretical support for observed selectivity (e.g., mono-functionalization vs. difunctionalization) .

Q. What strategies are recommended for optimizing enantioselective synthesis of this compound using asymmetric catalysis?

  • Methodological Answer : Enantioselective synthesis may employ:

  • Chiral auxiliaries : Temporarily attaching a chiral group to the cyclopropane ring during synthesis .
  • Organocatalysts : Proline-derived catalysts for asymmetric aldol or Mannich reactions .
  • Metal-ligand complexes : Palladium or rhodium catalysts with chiral phosphine ligands (e.g., BINAP) to control stereochemistry during cyclopropanation .

Q. What experimental approaches are used to determine the compound’s interactions with biological targets, such as enzymes like BurG?

  • Methodological Answer : Pharmacological studies involve:

  • Enzyme inhibition assays : Monitoring BurG activity (NAD+-dependent cyclopropanol synthase) in the presence of the compound via UV-Vis spectroscopy or LC-MS .
  • Crystallography : Solving co-crystal structures of the compound bound to BurG to identify binding pockets and key residues (e.g., methionine-derived intermediates) .
  • Mutagenesis : Validating functional residues (e.g., catalytic triad) through site-directed mutagenesis and activity comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.